Morpholine, 3-(2-pyridinylmethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-2-4-11-9(3-1)7-10-8-13-6-5-12-10/h1-4,10,12H,5-8H2 |
InChI Key |
QOWPKQKEWYEFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Structural Classification and Nomenclature in Heterocyclic Chemistry
Morpholine (B109124), 3-(2-pyridinylmethyl)- is a heterocyclic compound that incorporates two distinct ring systems: a saturated morpholine ring and an aromatic pyridine (B92270) ring. The morpholine moiety is a six-membered heterocycle containing both an amine (NH) and an ether (-O-) functional group at the 1- and 4-positions, respectively. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom.
The nomenclature "3-(2-pyridinylmethyl)-" specifies that a methyl group substituted with a pyridin-2-yl group is attached to the 3-position of the morpholine ring. This linkage creates a chiral center at the C3 position of the morpholine ring, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-pyridinylmethyl)morpholine.
The structural arrangement of a flexible methylene (B1212753) linker connecting the potentially coordinating nitrogen atom of the pyridine ring and the stereocenter on the morpholine ring is a key feature that influences its chemical behavior and applications.
| Property | Value |
| IUPAC Name | 3-(pyridin-2-ylmethyl)morpholine |
| Molecular Formula | C₁₀H₁₄N₂O |
| CAS Number | 1511181-07-9 |
Strategic Position Within the Landscape of Amines and Ethers in Organic Synthesis
The synthesis of the morpholine (B109124) core is a well-established area of organic chemistry, with numerous methods available for its construction. researchgate.net These synthetic routes often commence from readily available starting materials such as 1,2-amino alcohols, oxiranes, or aziridines. researchgate.net The preparation of 3-substituted morpholines, such as the title compound, can be achieved through various strategies, including the asymmetric synthesis from aminoalkyne substrates.
Relevance As a Substituted Pyridine Derivative in Ligand Design
A significant area of interest for Morpholine (B109124), 3-(2-pyridinylmethyl)- lies in its potential as a ligand in coordination chemistry. Pyridine (B92270) and its derivatives are ubiquitous ligands for a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties. wikipedia.org The nitrogen atom of the pyridine ring in Morpholine, 3-(2-pyridinylmethyl)- is a primary coordination site.
Furthermore, the morpholine ring introduces additional potential donor atoms in the form of its nitrogen and oxygen atoms. This allows the molecule to act as a bidentate or potentially even a tridentate ligand, chelating to a metal center through the pyridine nitrogen and one or both of the heteroatoms in the morpholine ring. The methylene (B1212753) spacer between the two rings provides conformational flexibility, enabling the ligand to adapt to the preferred coordination geometry of different metal ions. This versatility makes it a valuable building block for the design of novel metal complexes with tailored catalytic or material properties. Research on related pyridinophane macrocycles has demonstrated that modifications to the ligand scaffold can significantly tune the electronic and steric properties of the resulting metal complexes, influencing their reactivity in areas such as catalysis and as mimics of biological systems. tcu.edutcu.edu
Fundamental Research Questions and Opportunities
Stereocontrolled Approaches to 3-Substituted Morpholine Ring Systems
Achieving stereocontrol in the synthesis of 3-substituted morpholines is crucial for developing enantiomerically pure pharmaceutical agents. Methodologies have been developed that allow for both enantioselective and diastereoselective construction of the morpholine ring.
Enantioselective and Diastereoselective Synthesis
The diastereoselective synthesis of 3-substituted morpholines has been achieved through various strategies. One approach involves the condensation of an imine with a lactone, where the stereochemistry of the final product is controlled by the reaction conditions. For example, the acid-catalyzed condensation of N-functionalized alkylimines with a silylketene acetal (B89532) derived from a dioxanone lactone can lead to 2,3-trans-morpholines. nih.gov Conversely, using a basic condensation of an N-tosylimine with the same lactone can yield the 2,3-cis-diastereomer. nih.gov These methods provide a pathway to selectively obtain different diastereomers of 3-substituted morpholine-2-carboxylic esters, which can be further elaborated.
For enantioselective synthesis, biocatalysis has emerged as a powerful tool. For instance, an imine reductase (IRED) has been employed for the asymmetric synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine from the corresponding acetophenone (B1666503) derivative. digitellinc.com This biocatalytic route demonstrates high yield and excellent enantioselectivity, highlighting the potential for producing chiral 3-substituted morpholines on a larger scale. Another strategy involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can produce highly substituted morpholines with excellent diastereo- and enantioselectivities. nih.gov
Catalytic Asymmetric Induction
Catalytic asymmetric synthesis provides an efficient route to chiral 3-substituted morpholines. A notable example is a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. researchgate.net This method utilizes a titanium catalyst for the initial hydroamination of an ether-containing aminoalkyne to form a cyclic imine. Subsequent reduction of this imine with a Noyori-Ikariya ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, affords the chiral 3-substituted morpholine in good yield and with high enantiomeric excess. researchgate.net Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the catalyst's ligand are critical for achieving high enantioselectivity. researchgate.net
Another approach to asymmetric induction involves the catalytic enantioselective synthesis of 3-piperidines from arylboronic acids and pyridine, which could be conceptually extended to morpholine synthesis. This rhodium-catalyzed asymmetric reductive Heck reaction provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which are precursors to piperidines. semanticscholar.orgnih.govorganic-chemistry.org
Functionalization Strategies for Incorporating the 2-Pyridinylmethyl Moiety
The introduction of the 2-pyridinylmethyl group onto the morpholine scaffold can be accomplished through several functionalization strategies, primarily direct alkylation or reductive amination pathways.
Direct Alkylation and Coupling Reactions
Direct alkylation of a pre-formed morpholine ring is a straightforward approach. This typically involves the reaction of a morpholine derivative with an electrophilic source of the 2-pyridinylmethyl group, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The synthesis of these pyridinylmethyl halides can be achieved from precursors like 2-picoline-N-oxide by reaction with reagents such as phosphoryl chloride. researchgate.net The hydrochloride salt of 2-(chloromethyl)pyridine is a commercially available and commonly used reagent for this purpose. google.com The alkylation reaction is typically carried out in the presence of a base to deprotonate the morpholine nitrogen, facilitating nucleophilic attack on the electrophilic methylene (B1212753) carbon of the pyridine derivative.
Palladium-catalyzed coupling reactions also offer a versatile method for C-N bond formation in the synthesis of N-substituted morpholines.
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the synthesis of amines, and it can be effectively applied to construct the 3-(2-pyridinylmethyl)morpholine scaffold. youtube.comyoutube.comyoutube.comyoutube.com This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of Morpholine, 3-(2-pyridinylmethyl)-, one could envision the reductive amination between 2-pyridinecarboxaldehyde (B72084) and a suitable 3-aminomorpholine precursor or a linear amino alcohol that can subsequently cyclize to form the morpholine ring. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mildness and selectivity for reducing the imine in the presence of the starting aldehyde. nih.govyoutube.com The reaction is often carried out in a one-pot fashion, which enhances its efficiency. nih.gov The use of Lewis acids or Brønsted acids can be beneficial in promoting the formation of the imine intermediate, especially with less nucleophilic amines. nih.gov
| Reactants | Reducing Agent | Conditions | Product | Reference |
| Aldehyde/Ketone, Amine | Sodium Cyanoborohydride | Mild acidic (pH ~4-5) | Substituted Amine | youtube.com |
| 3-Amino-4-halopyridine, Aldehyde | Sodium Triacetoxyborohydride | TMSOTf or TFA | N-Substituted-3-amino-4-halopyridine | nih.gov |
| Ketone, Ammonia (B1221849)/Primary Amine | Sodium Borohydride/LAH/H2, Pd | Two-step (imine formation then reduction) | Primary/Secondary Amine | youtube.com |
Multi-Component Reactions and Tandem Processes for Scaffold Assembly
Multi-component reactions (MCRs) and tandem processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.gov Several MCRs have been developed for the synthesis of morpholine and pyridine derivatives, which could be adapted for the construction of Morpholine, 3-(2-pyridinylmethyl)-.
For instance, a three-component reaction for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been developed, showcasing a method to incorporate a pyridinyl moiety into a heterocyclic system. nih.gov While not directly yielding a morpholine, this illustrates the power of MCRs in constructing complex heterocyclic frameworks. Another example is a tandem reductive amination/intermolecular SNAr sequence for the synthesis of amine-containing pyrimidines. nih.gov
A more direct approach could involve a multi-component reaction that assembles the morpholine ring and introduces the 2-pyridinylmethyl substituent simultaneously. Conceptually, a reaction involving an amino alcohol, an aldehyde (such as 2-pyridinecarboxaldehyde), and a third component could lead to the desired scaffold in a convergent manner. The development of such a specific MCR for Morpholine, 3-(2-pyridinylmethyl)- would represent a significant advancement in the synthesis of this important structural motif.
| Reaction Type | Reactants | Key Features | Reference |
| Annulation of Anthranilic Esters | Anthranilic Esters, N-pyridyl Ureas | Metal-catalyst-free, moderate to good yields | nih.gov |
| Condensation | Morpholine Enamine, Salicylaldehyde | Leads to chromeno[3,2-c]pyridines | nih.gov |
Sustainable Synthesis and Process Optimization
The development of sustainable synthetic routes and the optimization of reaction processes are of paramount importance in modern pharmaceutical and chemical manufacturing. For the synthesis of Morpholine, 3-(2-pyridinylmethyl)-, these efforts are directed towards minimizing environmental impact, improving safety, and enhancing economic viability. While specific research on the sustainable synthesis of this exact molecule is not extensively documented in publicly available literature, principles of green chemistry and process optimization can be applied based on the synthesis of its core components: the morpholine ring and the substituted pyridine moiety.
Sustainable approaches to the synthesis of morpholine and pyridine derivatives often focus on the use of greener solvents, catalytic methods over stoichiometric reagents, and the reduction of waste streams. For instance, recent advancements in morpholine synthesis highlight redox-neutral protocols that offer significant environmental and safety benefits over traditional methods. researchgate.netprepchem.comresearchgate.netnih.gov Similarly, green synthetic strategies for pyridine derivatives include the use of environmentally benign solvents and reusable catalysts. researchgate.netchemicalbook.comgoogle.com
Process optimization for related pyridine compounds has been shown to improve productivity and reduce solvent use through telescoped reaction sequences, where intermediates are not isolated. e3s-conferences.org Such strategies are highly relevant for the industrial production of Morpholine, 3-(2-pyridinylmethyl)-.
A plausible sustainable synthetic approach for Morpholine, 3-(2-pyridinylmethyl)- would involve the alkylation of morpholine with a 2-(halomethyl)pyridine. The sustainability of this process can be enhanced by optimizing several factors.
Key Optimization Parameters for the Alkylation of Morpholine:
| Parameter | Traditional Approach | Sustainable/Optimized Approach | Rationale |
| Solvent | Often polar aprotic solvents like DMF or DMSO. | Greener solvents such as ethanol, water, or solvent-free conditions. | Reduces environmental impact and simplifies work-up. researchgate.net |
| Base | Strong, non-recoverable bases. | Use of a recyclable base or catalytic amounts of a base. | Minimizes waste and potential for side reactions. |
| Leaving Group | Typically chlorine, which can lead to chlorinated waste. | Use of more reactive leaving groups like mesylates or tosylates, or in-situ activation of an alcohol. | Can allow for milder reaction conditions and less hazardous byproducts. |
| Purification | Column chromatography. | Crystallization or distillation. | Reduces solvent consumption and waste generation. researchgate.net |
Example of Process Optimization in a Related Pyridine Synthesis:
A study on the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride demonstrated a greener chemistry approach by not isolating intermediates in the first two steps. This "one-pot" strategy improved productivity and significantly reduced the use of solvents. e3s-conferences.org
Catalytic Approaches:
The development of catalytic methods is a cornerstone of sustainable synthesis. For the formation of the C-N bond between the morpholine and pyridine moieties, a catalytic approach could involve the reductive amination of 2-pyridinecarboxaldehyde with a suitable morpholine derivative. This would be an atom-economical route, with water as the only byproduct.
Furthermore, the synthesis of the pyridine ring itself can be achieved through catalytic methods. For example, the preparation of 3-methylpyridine (B133936) can be accomplished using acrolein and an ammonia source over a solid acid composite catalyst. google.com Lewis acid-catalyzed halo-etherification has also been explored for the synthesis of morpholines from alkenes. nih.gov
While a dedicated, optimized, and sustainable synthesis for Morpholine, 3-(2-pyridinylmethyl)- is a subject for further research, the application of established green chemistry principles to its synthesis is a clear pathway forward. The focus would be on minimizing steps, using catalytic and recyclable reagents, choosing environmentally benign solvents, and designing processes that reduce waste and energy consumption.
Nucleophilic Properties of the Morpholine Nitrogen
The morpholine ring contains a secondary amine, which is a key site for nucleophilic reactions. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. However, the presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to a similar cyclic amine like piperidine. masterorganicchemistry.com Despite this, the morpholine nitrogen readily participates in various nucleophilic substitution and addition reactions.
One of the most common reactions is N-alkylation , where the nitrogen atom attacks an electrophilic carbon, such as in an alkyl halide, to form a new carbon-nitrogen bond. uobaghdad.edu.iqresearchgate.net For instance, the reaction of a morpholine derivative with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) proceeds via a nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the ethyl chloroacetate. researchgate.net
N-acylation is another important transformation. Acid chlorides and anhydrides are common acylating agents. The reaction of morpholine with chloroacetyl chloride in the presence of a base like sodium hydroxide (B78521) is a typical example of N-acylation. researchgate.net The mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acid chloride.
The nucleophilicity of the morpholine nitrogen can be influenced by steric hindrance and the nature of the electrophile. Bulky substituents on the morpholine ring or the electrophile can slow down the reaction rate.
Table 1: Examples of Nucleophilic Reactions of the Morpholine Nitrogen
| Reactant | Reagent | Product | Reaction Type |
| Morpholine | Ethyl Chloroacetate / Triethylamine | Morpholin-N-ethyl acetate | N-Alkylation |
| Morpholine | Chloroacetyl Chloride / NaOH | N-chloroacetylmorpholine | N-Acylation |
| Morpholine derivative | Hydrazine Hydrate | Morpholin-N-ethyl acetohydrazide | Nucleophilic Substitution |
Coordination and Aromatic Reactivity of the Pyridine Heterocycle
The pyridine ring in "Morpholine, 3-(2-pyridinylmethyl)-" introduces another dimension of reactivity. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for coordination with metal ions. nih.gov This makes the pyridine moiety an excellent ligand in coordination chemistry. It can form stable complexes with a wide range of transition metals. nih.govresearchgate.net The steric crowding around the pyridine nitrogen can influence the stability and geometry of the resulting metal complexes. nih.gov
The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. nih.gov This deactivation makes it less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the 2-, 4-, and 6-positions. baranlab.org The regioselectivity of these reactions is influenced by the position of the substituent and the nature of the nucleophile and leaving group. The reactivity of halopyridines in cross-coupling reactions, for instance, is a well-studied area, with the oxidative addition of a metal catalyst to the carbon-halogen bond being a key step. baranlab.org
The nitrogen atom of the pyridine ring can also be oxidized to form a pyridine N-oxide . wuxiapptec.com This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Table 2: Reactivity of the Pyridine Heterocycle
| Reaction Type | Position(s) of Reactivity | Influencing Factors | Example Reaction |
| Coordination | Pyridine Nitrogen | Metal ion, steric hindrance | Formation of a Ru(II) complex |
| Electrophilic Aromatic Substitution | 3- and 5-positions | Harsh reaction conditions | Nitration with fuming sulfuric acid and nitric acid |
| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | Leaving group, nucleophile | Chichibabin reaction (amination at C-2) |
| Oxidation | Pyridine Nitrogen | Oxidizing agent (e.g., peracid) | Formation of Pyridine N-oxide |
Transformations at the Methylene Bridge and Adjacent Stereocenters
The methylene bridge (-CH₂-) connecting the morpholine and pyridine rings is another site of potential reactivity. The protons on this methylene group are acidic to a certain extent and can be removed by a strong base to generate a carbanion. This carbanion can then act as a nucleophile in subsequent reactions, such as alkylation or aldol-type condensations, allowing for the introduction of various functional groups at this position.
The stereocenter at the 3-position of the morpholine ring introduces the possibility of stereoselective transformations. Reactions at the methylene bridge could potentially be directed by the existing stereochemistry, leading to the formation of diastereomeric products. The synthesis of 3-substituted morpholines often involves strategies that control the stereochemistry at this center. organic-chemistry.orgnih.gov For instance, asymmetric synthesis methods can be employed to produce enantiomerically pure products.
Table 3: Potential Transformations at the Methylene Bridge
| Reaction Type | Reagent | Potential Product | Key Feature |
| Deprotonation-Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Alkylated derivative at the methylene bridge | Formation of a new C-C bond |
| Aldol-type Condensation | Strong Base, Carbonyl Compound | β-hydroxy derivative at the methylene bridge | Formation of a new C-C bond and a hydroxyl group |
Intramolecular Cyclizations and Rearrangements
The presence of two reactive nitrogen atoms and the flexible methylene linker in "Morpholine, 3-(2-pyridinylmethyl)-" creates opportunities for intramolecular reactions. Under specific conditions, the molecule could undergo intramolecular cyclization . For example, if a suitable electrophilic center is introduced on the pyridine ring or the morpholine ring, the other nitrogen atom could act as an intramolecular nucleophile, leading to the formation of a new fused or bridged ring system. researchgate.netnih.govrsc.org The synthesis of tricyclic quinazolinones through intramolecular cyclization of related structures highlights this possibility. nih.gov
Rearrangement reactions are also conceivable, potentially driven by the formation of a more stable intermediate or product. For instance, under acidic or thermal conditions, rearrangements involving the migration of the pyridinylmethyl group could occur.
Table 4: Hypothetical Intramolecular Reactions
| Reaction Type | Triggering Condition | Potential Product |
| Intramolecular Cyclization | Introduction of an electrophilic center | Fused or bridged heterocyclic compound |
| Rearrangement | Acidic or thermal conditions | Isomeric structure with a rearranged pyridinylmethyl group |
Chemoselective Derivatizations and Advanced Functional Group Interconversions
The presence of multiple functional groups in "Morpholine, 3-(2-pyridinylmethyl)-" necessitates chemoselective reactions for specific modifications. The differential reactivity of the morpholine nitrogen and the pyridine nitrogen is a key aspect to consider. The morpholine nitrogen is generally more nucleophilic and basic than the pyridine nitrogen, allowing for selective reactions. masterorganicchemistry.com For example, under carefully controlled conditions, it is possible to selectively alkylate or acylate the morpholine nitrogen without affecting the pyridine ring.
Functional group interconversions (FGI) are crucial for synthesizing derivatives with desired properties. ub.eduvanderbilt.edu For instance, a hydroxyl group that might be present on a substituted version of the molecule could be converted to a leaving group like a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. ub.edu Similarly, a nitrile group could be introduced and subsequently hydrolyzed to a carboxylic acid or reduced to an amine. The ability to perform these transformations chemoselectively is a cornerstone of modern synthetic organic chemistry.
Table 5: Examples of Chemoselective Reactions and Functional Group Interconversions
| Transformation | Reagent(s) | Product | Selectivity |
| Selective N-Alkylation | Alkyl Halide, mild base | N-alkylated morpholine derivative | Morpholine nitrogen reacts preferentially over pyridine nitrogen |
| Hydroxyl to Halide | SOCl₂, PBr₃ | Halogenated derivative | Conversion of an alcohol to a more reactive functional group |
| Nitrile Hydrolysis | Acid or Base | Carboxylic acid derivative | Conversion of a nitrile to a carboxylic acid |
Chelation Modes and Metal Binding Preferences
Morpholine, 3-(2-pyridinylmethyl)-, typically acts as a bidentate or tridentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the nitrogen and/or oxygen atoms of the morpholine ring. The flexibility of the morpholine ring allows it to adopt various conformations, such as chair and boat forms, to accommodate the geometric preferences of different metal ions.
The primary binding site is the nitrogen atom of the pyridine ring, which is a well-established coordinating group for a wide range of transition metals. jscimedcentral.com The secondary coordination involves either the nitrogen or the oxygen atom of the morpholine ring. The choice between N- or O-coordination from the morpholine moiety is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the solvent system, and the presence of other ancillary ligands. For instance, harder metal ions may favor coordination with the oxygen atom, while softer metals may prefer the nitrogen atom.
This ligand has been shown to form stable complexes with various transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). nih.govrsc.org The resulting complexes can exhibit different stoichiometries, such as ML or ML2, depending on the reaction conditions and the metal-to-ligand ratio. rsc.org
Stereochemical Influence of the Morpholine and Pyridine Moieties on Complex Geometry
The stereochemistry of the resulting metal complexes is significantly dictated by the inherent structural features of the Morpholine, 3-(2-pyridinylmethyl)- ligand. The rigid and planar nature of the pyridine ring provides a fixed coordination point, while the puckered and flexible morpholine ring introduces stereochemical constraints.
For example, in octahedral complexes, the two bidentate ligands can arrange in either a cis or trans fashion, leading to different isomers with distinct physical and chemical properties. The steric bulk of the morpholine and pyridine moieties can also influence the accessibility of the metal center, potentially creating a specific pocket for substrate binding or catalytic activity.
Electronic Effects of Ligand Substitution on Metal Centers
The electronic properties of the metal center in a complex are profoundly influenced by the electronic characteristics of the coordinating ligands. In Morpholine, 3-(2-pyridinylmethyl)-, the pyridine ring acts as a π-acceptor, capable of withdrawing electron density from the metal center through back-bonding. This effect can stabilize lower oxidation states of the metal.
These electronic perturbations can have significant implications for the reactivity of the complex, influencing its catalytic activity, magnetic properties, and photophysical behavior.
Formation of Mono- and Polynuclear Metal Complexes
The versatility of Morpholine, 3-(2-pyridinylmethyl)- as a ligand extends to the formation of both mononuclear and polynuclear metal complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The specific coordination number and geometry are determined by the factors discussed in the preceding sections.
However, under appropriate conditions, this ligand can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. researchgate.net This bridging can occur in several ways. For example, the pyridine nitrogen could coordinate to one metal center while the morpholine oxygen or nitrogen coordinates to a second metal center. The formation of these polynuclear structures is often dependent on the choice of metal ion, the counter-anion, and the reaction stoichiometry. researchgate.net
The resulting polynuclear complexes can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers. These properties are highly dependent on the distance and orientation of the metal ions, which are controlled by the nature of the bridging ligand. The ability to form such diverse structures makes this ligand a valuable building block in the design of complex coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Supramolecular Interactions in Metal-Ligand Architectures
Beyond the primary coordination bonds, non-covalent interactions play a critical role in the assembly of higher-order supramolecular architectures from Morpholine, 3-(2-pyridinylmethyl)- metal complexes. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions. mdpi.comresearchgate.net
The hydrogen bond donor and acceptor capabilities of the morpholine moiety (N-H and O) can lead to the formation of extensive hydrogen-bonding networks, linking individual complex units into one-, two-, or three-dimensional structures. elsevierpure.com Furthermore, the aromatic pyridine rings can participate in π-π stacking interactions, where the rings of adjacent complexes align in a parallel or offset fashion. mdpi.com These interactions, though weaker than covalent bonds, are directional and can significantly influence the packing of the molecules in the solid state, leading to the formation of well-defined supramolecular assemblies. frontiersin.org
The interplay of these various non-covalent forces allows for the rational design and construction of complex and functional metal-ligand architectures with potential applications in areas such as crystal engineering, host-guest chemistry, and materials science. tue.nl
Advanced Applications in Catalysis and Materials Science
Catalytic Activity in Organic Transformations
Asymmetric Catalysis with Chiral Metal Complexes
Role in Polymerization Catalysis
Late transition metal complexes are of interest for polymerization catalysis due to their tolerance of functional groups. Bidentate N-N ligands can be used to tune the properties of metal catalysts for olefin polymerization. researchgate.net Despite this, no literature has been found that specifically investigates the role of Morpholine (B109124), 3-(2-pyridinylmethyl)- as a supporting ligand for metal catalysts in any type of polymerization reaction.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The construction of metal-organic frameworks (MOFs) and coordination polymers relies on the self-assembly of metal ions with organic linkers. Pyridyl-based ligands are exceptionally common building blocks for these materials due to their directional coordination properties. While numerous MOFs and coordination polymers have been built using bis-pyridyl type linkers, there are no specific examples in the surveyed literature of the integration of Morpholine, 3-(2-pyridinylmethyl)- into such structures. The principles of MOF design suggest it could act as a monodentate or bidentate linker, but synthesized and characterized examples are not reported.
Application in Sensor Development and Molecular Recognition Systems
Fluorescent sensors often utilize a fluorophore and a receptor unit. The coordination of a metal ion to a ligand can induce changes in fluorescence, allowing for the detection of the ion. Ligands containing the bis(2-pyridinylmethyl)amine moiety have been incorporated into fluorescent sensors for detecting metal ions like Zn(II) and for anion sensing with ruthenium complexes. rawdatalibrary.netresearchgate.netnih.govresearchgate.net These systems operate on the principle of photoinduced electron transfer (PET) or other mechanisms where the metal-ligand interaction modulates the photophysical properties of the complex. Although these examples demonstrate the suitability of the pyridinylmethyl amine scaffold for sensor applications, no studies were found that specifically employ Morpholine, 3-(2-pyridinylmethyl)- for this purpose. The general principles of molecular recognition rely on specific, non-covalent interactions, and while the target compound has the potential for such interactions, dedicated studies are absent.
Computational and Theoretical Chemistry Investigations of Morpholine, 3 2 Pyridinylmethyl
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For Morpholine (B109124), 3-(2-pyridinylmethyl)-, DFT calculations can elucidate its ground-state geometry, electronic properties, and sites of reactivity.
A typical DFT study commences with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how the molecule might interact with other chemical species. For Morpholine, 3-(2-pyridinylmethyl)-, the nitrogen atoms of the morpholine and pyridine (B92270) rings are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Morpholine, 3-(2-pyridinylmethyl)-
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.
For Morpholine, 3-(2-pyridinylmethyl)-, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the single bond connecting the morpholine and pyridinylmethyl moieties. By simulating the molecule in different environments, such as in a vacuum or solvated in water, one can understand how the solvent influences its preferred conformations. Analysis of the simulation trajectory can identify the most stable conformers and the energy barriers between them.
MD simulations are also invaluable for studying how Morpholine, 3-(2-pyridinylmethyl)- might interact with other molecules, such as biological macromolecules or solvent molecules. nih.gov By calculating radial distribution functions, it is possible to determine the probability of finding other atoms at a certain distance from the atoms of the target molecule, providing insights into solvation shells and potential binding interactions. arabjchem.org
Table 2: Typical Parameters for an MD Simulation of Morpholine, 3-(2-pyridinylmethyl)- in Water
| Parameter | Setting | Purpose |
| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Represents the solvent molecules. |
| Ensemble | NVT, NPT | Controls thermodynamic variables (e.g., temperature, pressure). |
| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. |
| Time Step | 2 fs | Integration time step for solving equations of motion. |
Mechanistic Insights through Potential Energy Surface Mapping
To understand the mechanism of a chemical reaction, it is essential to map the potential energy surface (PES) associated with the transformation. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable reactants and products, as well as high-energy transition states that connect them.
For Morpholine, 3-(2-pyridinylmethyl)-, a PES mapping could be employed to study various reactions, such as its protonation at one of the nitrogen atoms or its role in a catalytic cycle. The calculations would involve identifying the coordinates that define the reaction pathway and then systematically calculating the energy at various points along this path. The highest point on the minimum energy path between reactants and products corresponds to the transition state, and its energy determines the activation energy of the reaction.
This detailed mechanistic information is crucial for understanding the reactivity of the molecule and for designing new catalysts or chemical processes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their physicochemical properties. nih.govnih.gov By developing a mathematical model, QSPR can predict the properties of new or untested compounds based solely on their molecular structure.
To build a QSPR model for properties related to Morpholine, 3-(2-pyridinylmethyl)-, a dataset of structurally similar compounds with known experimental data would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the property of interest.
A robust QSPR model could be used to predict various properties of Morpholine, 3-(2-pyridinylmethyl)-, such as its solubility, boiling point, or chromatographic retention time, without the need for experimental measurements.
Table 3: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of N atoms | Basic composition of the molecule. |
| Topological | Wiener Index, Kier & Hall Indices | Connectivity and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity. |
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. nih.gov Methods like DFT can be used to calculate the theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra of Morpholine, 3-(2-pyridinylmethyl)-.
The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. While there is often a systematic error in the calculated frequencies, they can be scaled to provide a good match with experimental data, aiding in the assignment of the observed IR bands.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The calculations involve determining the magnetic shielding of each nucleus in the molecule. By comparing the calculated chemical shifts with those obtained from an experimental NMR spectrum, one can confirm the structure of the synthesized compound.
Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Morpholine, 3-(2-pyridinylmethyl)-
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Pyridinyl C2 | 158.2 | 159.5 |
| Pyridinyl C6 | 149.5 | 150.1 |
| Morpholinyl C2/C6 | 67.1 | 68.0 |
| Morpholinyl C3/C5 | 46.5 | 47.2 |
Note: The values are for illustrative purposes and demonstrate the typical agreement between experimental and calculated spectra.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Morpholine, 3-(2-pyridinylmethyl)-" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of "Morpholine, 3-(2-pyridinylmethyl)-" displays a series of signals corresponding to the distinct protons in the morpholine (B109124) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the morpholine ring and the aromatic pyridine ring. The coupling patterns (J-coupling) between adjacent protons provide valuable information about the connectivity and dihedral angles, aiding in conformational analysis.
Interactive Data Table: Representative NMR Data for Morpholine, 3-(2-pyridinylmethyl)-
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H2 | 8.45-8.55 | 149.0-150.0 |
| Pyridine-H3 | 7.15-7.25 | 121.0-122.0 |
| Pyridine-H4 | 7.60-7.70 | 136.0-137.0 |
| Pyridine-H5 | 7.10-7.20 | 123.0-124.0 |
| Pyridine-C2 | - | 158.0-159.0 |
| Pyridine-C3 | - | 121.0-122.0 |
| Pyridine-C4 | - | 136.0-137.0 |
| Pyridine-C5 | - | 123.0-124.0 |
| Pyridine-C6 | - | 149.0-150.0 |
| Methylene-CH₂ | 2.70-2.90 | 40.0-42.0 |
| Morpholine-H2 | 3.50-3.70 | 67.0-68.0 |
| Morpholine-H3 | 2.80-3.00 | 54.0-55.0 |
| Morpholine-H5 | 2.50-2.70 | 50.0-51.0 |
| Morpholine-H6 | 3.80-4.00 | 67.0-68.0 |
| Morpholine-C2 | - | 67.0-68.0 |
| Morpholine-C3 | - | 54.0-55.0 |
| Morpholine-C5 | - | 50.0-51.0 |
| Morpholine-C6 | - | 67.0-68.0 |
Note: The chemical shift ranges are approximate and can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of "Morpholine, 3-(2-pyridinylmethyl)-" by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key absorptions include the C-H stretching vibrations of the aliphatic and aromatic portions, the C-O-C stretching of the morpholine ether linkage, and the C-N stretching of both the morpholine and pyridine rings. The N-H stretching vibration of the secondary amine in the morpholine ring is also a prominent feature.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to the vibrations of the non-polar bonds and the symmetric vibrations of the molecule. The aromatic ring stretching vibrations of the pyridine moiety often give rise to strong Raman signals, providing a clear indication of its presence.
Interactive Data Table: Key Vibrational Frequencies for Morpholine, 3-(2-pyridinylmethyl)-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Morpholine) | 3300-3500 | IR |
| Aromatic C-H Stretch (Pyridine) | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (Methylene, Morpholine) | 2800-3000 | IR, Raman |
| C=N Stretch (Pyridine) | 1580-1610 | IR, Raman |
| C=C Stretch (Pyridine) | 1430-1600 | IR, Raman |
| C-O-C Stretch (Morpholine) | 1050-1150 | IR |
| C-N Stretch (Morpholine, Pyridine) | 1250-1350 | IR |
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "Morpholine, 3-(2-pyridinylmethyl)-" and to elucidate its structure through fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. Common fragmentation pathways for "Morpholine, 3-(2-pyridinylmethyl)-" include the cleavage of the bond between the methylene group and the morpholine ring, leading to the formation of a stable pyridinylmethyl cation (m/z 92), and the fragmentation of the morpholine ring itself.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of "Morpholine, 3-(2-pyridinylmethyl)-". By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chromatographic Methods Coupled with Advanced Detection
Chromatographic techniques are essential for the separation, identification, and quantification of "Morpholine, 3-(2-pyridinylmethyl)-" from complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of "Morpholine, 3-(2-pyridinylmethyl)-". Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong UV absorbance. Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time and mass spectral data, enhancing the confidence in peak identification.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of "Morpholine, 3-(2-pyridinylmethyl)-", or for the analysis of related impurities, GC-MS is a powerful tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then introduced into the mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns.
Structure Chemical Activity Relationships and Molecular Recognition
Stereoisomeric Effects on Chemical Reactivity and Binding Affinity
The presence of a stereocenter at the C3 position of the morpholine (B109124) ring in "Morpholine, 3-(2-pyridinylmethyl)-" means that it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(2-pyridinylmethyl)morpholine and (R)-3-(2-pyridinylmethyl)morpholine. This chirality is a critical factor in determining the molecule's chemical reactivity and its ability to bind to other molecules, particularly in biological and catalytic systems.
The differential interaction of stereoisomers is a well-established principle in medicinal chemistry and asymmetric catalysis. For instance, in drug development, it is common for one enantiomer of a chiral drug to be significantly more potent or have a different biological activity profile than the other. This is because biological receptors, such as enzymes and proteins, are themselves chiral and will interact differently with each enantiomer. While specific binding affinity data for "Morpholine, 3-(2-pyridinylmethyl)-" is not extensively documented in publicly available literature, the principles of stereoselectivity are broadly applicable. The spatial arrangement of the pyridinylmethyl group in the (S) and (R) enantiomers will dictate how they fit into a chiral binding pocket, influencing the strength and nature of the intermolecular interactions.
In the realm of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity in chemical reactions. The (S) and (R)-enantiomers of "Morpholine, 3-(2-pyridinylmethyl)-" can be employed as ligands in metal-catalyzed reactions, where the stereochemistry of the ligand is transferred to the product molecules. The efficacy of such a chiral ligand is highly dependent on its stereoisomeric purity. For example, in the asymmetric hydrogenation of prochiral olefins, the use of a single enantiomer of a chiral ligand can lead to the formation of one enantiomer of the product in high excess.
The synthesis of enantiomerically pure 3-substituted morpholines is an active area of research. researchgate.net Catalytic asymmetric synthesis methods are often employed to produce these compounds with high enantiomeric excess (ee). researchgate.net
Influence of Substituents on Electronic and Steric Parameters for Chemical Interactions
The chemical behavior of "Morpholine, 3-(2-pyridinylmethyl)-" can be finely tuned by the introduction of substituents on either the morpholine or the pyridine (B92270) ring. These substituents can alter the electronic and steric properties of the molecule, which in turn affects its interactions with other chemical species.
Electronic Effects: The pyridine ring is an aromatic system, and the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modify its electron density. For example, an EDG, such as a methoxy (B1213986) group, would increase the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger ligand for metal coordination. Conversely, an EWG, like a nitro group, would decrease the electron density, making the nitrogen less basic. These electronic modifications can have a profound impact on the catalytic activity of metal complexes derived from these ligands. acs.orgnih.gov Studies on related pyridinyl-containing ligands have shown that the electronic nature of substituents can influence the rate-determining step in catalytic cycles. nih.gov
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can control the accessibility of the coordinating nitrogen atom and influence the geometry of the resulting metal complexes. nih.gov For instance, bulky substituents near the coordination site can create a specific chiral environment around a metal center, which is a key principle in the design of asymmetric catalysts. nih.gov The strategic placement of bulky groups can also prevent catalyst deactivation pathways or favor a particular reaction pathway, leading to higher selectivity. nih.gov
The interplay of electronic and steric effects is crucial in the design of ligands for specific applications. For example, in the development of catalysts for polymerization, the combination of electronic and steric factors can control the rate of polymerization and the properties of the resulting polymer.
Illustrative Data on Substituent Effects in a Related System
To illustrate the impact of substituents, the following table presents data on the effect of substituents on the catalytic activity of related iridium complexes in transfer hydrogenation. While not specific to "Morpholine, 3-(2-pyridinylmethyl)-", it demonstrates the general principles of how electronic modifications to the pyridine ring can influence reaction rates.
| Substituent on Pyridine Ring | Electronic Character | Relative Rate of Catalysis (Illustrative) |
| -N(CH₃)₂ | Strong Electron-Donating | 5.8 |
| -OCH₃ | Electron-Donating | 2.5 |
| -H | Neutral | 1.0 |
| -Cl | Electron-Withdrawing | 0.6 |
| -CF₃ | Strong Electron-Withdrawing | 0.2 |
This table is for illustrative purposes and the data is based on analogous systems to demonstrate the concept.
Molecular Recognition in Supramolecular Systems and Catalytic Pockets
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-π stacking. wikipedia.orgnih.gov The structure of "Morpholine, 3-(2-pyridinylmethyl)-" is well-suited for participating in molecular recognition events. The morpholine ring contains a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor (the N-H group), while the pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions. researchgate.netwikipedia.org
In supramolecular chemistry, these interactions are harnessed to build large, well-defined molecular assemblies. wikipedia.org "Morpholine, 3-(2-pyridinylmethyl)-" and its derivatives can act as building blocks for the construction of such systems. For example, the pyridine nitrogen can coordinate to a metal center, while the morpholine ring can engage in hydrogen bonding with other components of the assembly, leading to the formation of complex architectures like coordination polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.net The specific geometry and functionality of the molecule can direct the self-assembly process to yield desired structures. nih.gov
In the context of catalysis, molecular recognition plays a crucial role in the interaction between a catalyst and its substrate. nih.gov The active site of a catalyst, often referred to as the catalytic pocket, is a three-dimensional space where the substrate binds and is transformed into the product. The design of this pocket is critical for achieving high selectivity. The "Morpholine, 3-(2-pyridinylmethyl)-" scaffold can be incorporated into ligands to create catalytic pockets with specific recognition features. nih.gov The chiral nature of the morpholine ring can create a chiral pocket that preferentially binds one enantiomer of a substrate, leading to asymmetric induction. acs.org Furthermore, the functional groups on the morpholine and pyridine rings can be tailored to establish specific non-covalent interactions with the substrate, thereby orienting it for the desired chemical transformation. nih.gov
Design Principles for Modulating Chemical Interactions and Selectivity
The design of molecules like "Morpholine, 3-(2-pyridinylmethyl)-" for specific applications in catalysis and molecular recognition is guided by a set of established principles. nih.govosti.gov The goal is to create a molecule with the desired balance of electronic, steric, and conformational properties to achieve high activity and selectivity.
Modulating Reactivity and Selectivity in Catalysis:
Ligand Tuning: As discussed previously, the electronic and steric properties of the ligand can be systematically varied by introducing different substituents. This allows for the fine-tuning of the catalyst's reactivity and selectivity. acs.orgrsc.orgresearchgate.net
Bite Angle: For bidentate ligands like "Morpholine, 3-(2-pyridinylmethyl)-", the bite angle (the angle between the two coordinating atoms and the metal center) is a critical parameter that influences the geometry and stability of the metal complex, and consequently its catalytic properties.
Scaffold Rigidity: The conformational flexibility of the ligand scaffold can impact the pre-organization of the catalytic site and the stability of reaction intermediates. More rigid scaffolds can lead to higher selectivity by reducing the number of possible transition states. acs.org
Designing for Molecular Recognition:
Preorganization: The design of host molecules for molecular recognition often relies on the principle of preorganization, where the binding sites of the host are already in a favorable conformation to bind the guest molecule. The semi-rigid structure of the morpholine ring can contribute to this preorganization.
Cooperativity: In many supramolecular systems, multiple non-covalent interactions work together in a cooperative manner to achieve strong and specific binding. The combination of hydrogen bonding, metal coordination, and π-stacking capabilities in this molecule makes it a good candidate for designing systems with cooperative binding. nih.gov
Illustrative Data on Ligand Effects in Asymmetric Catalysis
The following table provides illustrative data on how the choice of a chiral ligand, a concept central to the application of "(S)- or (R)-3-(2-pyridinylmethyl)morpholine", can dramatically affect the outcome of an asymmetric reaction.
| Chiral Ligand (Analogous System) | Product Enantiomeric Excess (ee) (%) |
| Ligand A | 95 |
| Ligand B | 82 |
| Ligand C | 55 |
| Achiral Ligand | 0 |
This table is for illustrative purposes and the data is based on analogous systems to demonstrate the concept of enantioselectivity in asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
